[1-(3-Chloro-4-fluorophenyl)ethyl](propan-2-yl)amine
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Overview
Description
1-(3-Chloro-4-fluorophenyl)ethylamine: is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, an ethyl group, and an isopropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)ethylamine can be achieved through several methods. One common approach involves the alkylation of [3-chloro-4-fluorophenyl]ethylamine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Chloro-4-fluorophenyl)ethylamine may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)ethylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)ethylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-2-methylphenyl)ethylamine
- 1-(3-Chloro-4-fluorophenyl)ethylamine
- 1-(3-Chloro-4-fluorophenyl)ethylamine
Uniqueness
1-(3-Chloro-4-fluorophenyl)ethylamine is unique due to the specific combination of chlorine and fluorine substituents on the phenyl ring, along with the isopropylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H15ClFN |
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Molecular Weight |
215.69 g/mol |
IUPAC Name |
N-[1-(3-chloro-4-fluorophenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H15ClFN/c1-7(2)14-8(3)9-4-5-11(13)10(12)6-9/h4-8,14H,1-3H3 |
InChI Key |
SRFBMOGIGUWXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
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